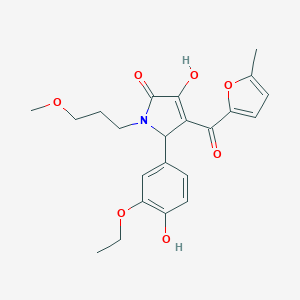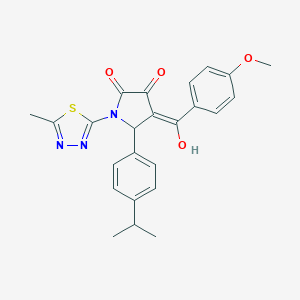![molecular formula C25H24ClN3O5 B265670 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as CDP323 and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme.
作用機序
CDP323 inhibits the activity of 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one, which is an enzyme that plays a key role in the regulation of insulin signaling. By inhibiting 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one, CDP323 enhances insulin sensitivity and improves glucose uptake in cells. This mechanism of action makes CDP323 a promising candidate for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
CDP323 has been shown to have a range of biochemical and physiological effects. In animal models, CDP323 has been found to improve glucose tolerance, reduce body weight gain, and improve insulin sensitivity. Additionally, CDP323 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of CDP323 is its high potency and selectivity for 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibition. This makes it an ideal tool for studying the role of 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one in insulin signaling and metabolic disorders. However, one limitation of CDP323 is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on CDP323. One area of interest is the development of new therapeutic applications for CDP323, particularly in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of CDP323 and its mechanism of action. Finally, the synthesis and optimization of new analogs of CDP323 may lead to the development of even more potent and selective 4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors.
合成法
The synthesis of CDP323 involves a multi-step process that includes the reaction of 4-chlorobenzoic acid with 2,5-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1-(3-aminopropyl)imidazole to form the final product. The synthesis process has been optimized to produce high yields of pure CDP323.
科学的研究の応用
CDP323 has been studied extensively for its potential therapeutic applications. It has been found to have anti-diabetic, anti-obesity, and anti-inflammatory effects. Additionally, CDP323 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. These findings suggest that CDP323 may be a promising candidate for the development of new treatments for metabolic disorders.
特性
製品名 |
4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C25H24ClN3O5 |
分子量 |
481.9 g/mol |
IUPAC名 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,5-dimethoxyphenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24ClN3O5/c1-33-18-8-9-20(34-2)19(14-18)22-21(23(30)16-4-6-17(26)7-5-16)24(31)25(32)29(22)12-3-11-28-13-10-27-15-28/h4-10,13-15,22,30H,3,11-12H2,1-2H3/b23-21+ |
InChIキー |
KFNRMCFAYJODCA-XTQSDGFTSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265590.png)

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265594.png)

![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)